Cas no 20300-61-2 (6,8-Dichloro-2H-chromen-2-one)

6,8-Dichloro-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 6,8-dichloro-2H-chromen-2-one
- 8,6-Dichlorcumarin
- 6,8-dichlorocoumarin
- VXNXVBSMMLEIIB-UHFFFAOYSA-N
- 6,8-Dichloro-2H-chromen-2-one
-
- MDL: MFCD22560738
- インチ: 1S/C9H4Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
- InChIKey: VXNXVBSMMLEIIB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2C=CC(=O)OC=21)Cl
計算された属性
- せいみつぶんしりょう: 213.9588348g/mol
- どういたいしつりょう: 213.9588348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.2
6,8-Dichloro-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291175-1g |
6,8-Dichloro-2H-chromen-2-one |
20300-61-2 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM291175-1g |
6,8-Dichloro-2H-chromen-2-one |
20300-61-2 | 97% | 1g |
$364 | 2021-06-17 |
6,8-Dichloro-2H-chromen-2-one 関連文献
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Wen-Bo Wang,Yan-Shuo Zhu,Sheng-Qiang Guo,Qi-Lin Wang,Zhan-Wei Bu Org. Biomol. Chem. 2016 14 4420
6,8-Dichloro-2H-chromen-2-oneに関する追加情報
6,8-Dichloro-2H-chromen-2-one (CAS No. 20300-61-2): A Comprehensive Overview
The compound 6,8-Dichloro-2H-chromen-2-one, with the CAS registry number 20300-61-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a ketone group. The presence of two chlorine atoms at the 6 and 8 positions of the chromenone ring introduces unique chemical properties and functional groups that make it a valuable compound for various applications.
Chromones are widely studied due to their structural similarity to flavonoids, which are naturally occurring compounds with diverse biological activities. The dichloro substitution in 6,8-Dichloro-2H-chromen-2-one enhances its reactivity and stability, making it an interesting candidate for synthetic chemistry and material science. Recent studies have explored its potential as a precursor for synthesizing more complex molecules with pharmacological relevance.
One of the most notable aspects of 6,8-Dichloro-2H-chromen-2-one is its role in drug discovery. Researchers have investigated its ability to act as a scaffold for developing bioactive compounds. For instance, studies published in 2023 highlight its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. The chlorine substituents play a crucial role in modulating the compound's pharmacokinetic properties, such as absorption and metabolism.
In addition to its pharmaceutical applications, 6,8-Dichloro-2H-chromen-2-one has shown promise in the field of materials science. Its aromatic structure and electron-withdrawing groups make it suitable for use in organic electronics. Recent advancements have demonstrated its potential as a building block for designing novel semiconducting materials. The compound's ability to form stable π-conjugated systems has been exploited in creating advanced organic photovoltaic devices.
The synthesis of 6,8-Dichloro-2H-chromen-2-one involves multi-step reactions that require precise control over reaction conditions. Traditional methods include the condensation of chlorinated aromatic aldehydes with appropriate enolates or ketones. However, recent innovations have introduced more efficient routes using microwave-assisted synthesis or catalytic processes. These methods not only improve yield but also reduce reaction time, making the synthesis more feasible for large-scale production.
From an environmental perspective, understanding the degradation pathways of 6,8-Dichloro-2H-chromen-2-one is crucial for assessing its ecological impact. Studies conducted in 2023 reveal that the compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This information is vital for industries involved in chemical manufacturing and waste management.
In conclusion, 6,8-Dichloro-2H-chromen-2-one (CAS No. 20300-61-2) is a versatile compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups continue to attract researchers worldwide, driving innovative applications and discoveries. As advancements in synthetic methods and analytical techniques unfold, this compound is poised to play an even greater role in shaping future scientific endeavors.
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